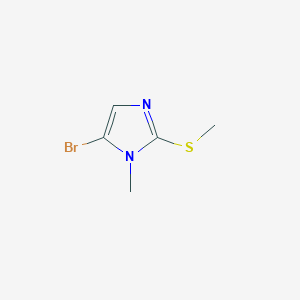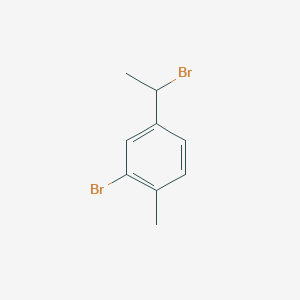
2-Bromo-4-(1-bromoethyl)-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to a benzene ring, with one bromine atom on the second carbon and the other on a side chain at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(1-bromoethyl)-1-methylbenzene. This can be achieved through the following steps:
Starting Material: 4-(1-bromoethyl)-1-methylbenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(1-bromoethyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
2-Bromo-4-(1-bromoethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Chemical Research: It is employed in studying reaction mechanisms and developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. The bromine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but with a ketone group instead of a bromine atom on the side chain.
4-Bromo-1-methyl-2-(1-bromoethyl)benzene: Similar structure but with different positions of the bromine atoms.
2-Bromo-4-methylbenzyl bromide: Similar structure but with a benzyl bromide group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which allows for diverse reactivity and the potential to form a wide range of derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
2-bromo-4-(1-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
Clé InChI |
AQPXMAXXICECCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








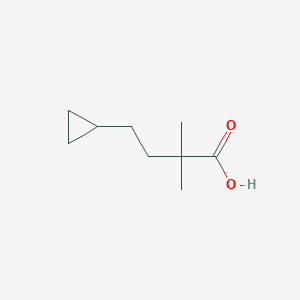
![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)
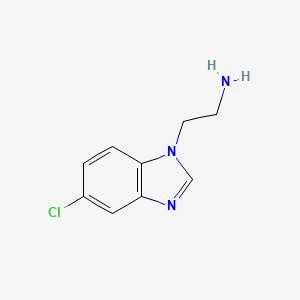
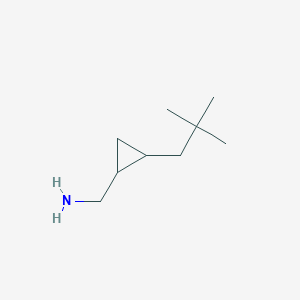
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)

